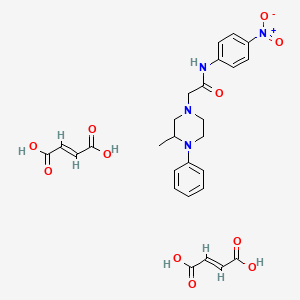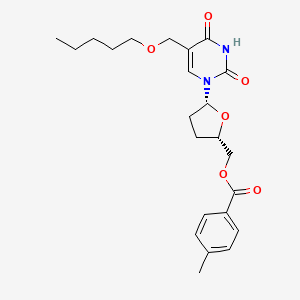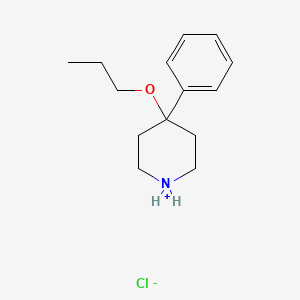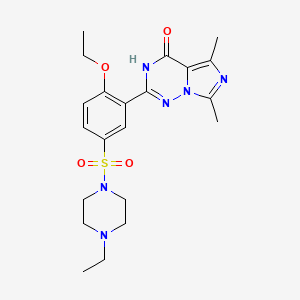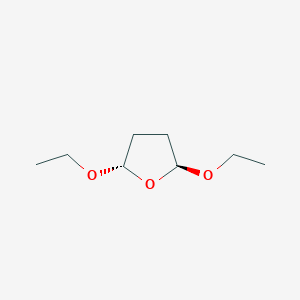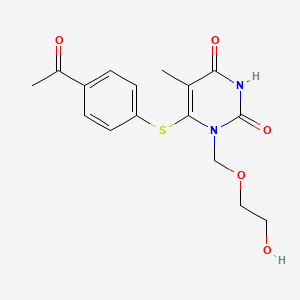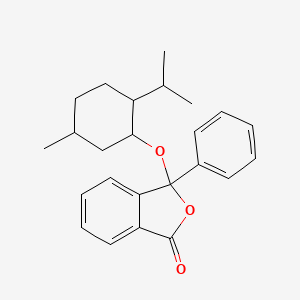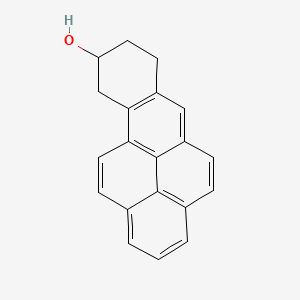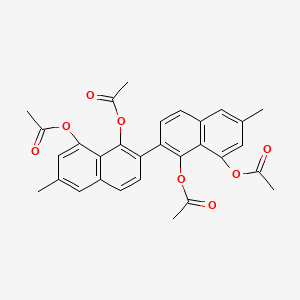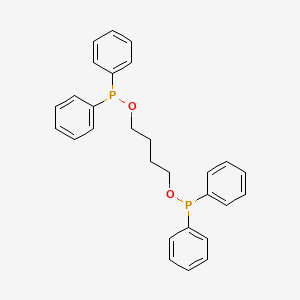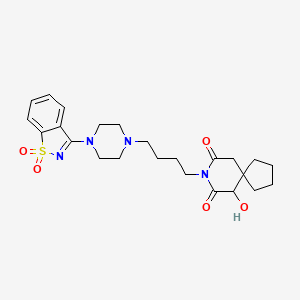
Anm5NW6ldb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,5-diethoxytetrahydro-, trans-(+)- . It is a derivative of furan, a heterocyclic organic compound. The molecular formula of this compound is C8H16O3 , and it has a molecular weight of 160.2108 g/mol . This compound is characterized by its two ethoxy groups attached to the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,5-diethoxytetrahydro-, trans-(+)- typically involves the reaction of furan with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethoxy groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-diethoxytetrahydro-, trans-(+)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diethoxyfuran derivatives.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used .
Scientific Research Applications
Furan, 2,5-diethoxytetrahydro-, trans-(+)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan, 2,5-diethoxytetrahydro-, trans-(+)- involves its interaction with specific molecular targets. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic attack and electrophilic addition, which facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: This compound has methoxy groups instead of ethoxy groups.
2,5-Diethoxytetrahydrofuran: Similar to the compound but with different stereochemistry.
2,5-Dihydrofuran: Lacks the ethoxy groups and has different reactivity.
Uniqueness
Furan, 2,5-diethoxytetrahydro-, trans-(+)- is unique due to its specific stereochemistry and the presence of ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
150921-32-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,5S)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
ZLKHNURELCONBB-YUMQZZPRSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@H](O1)OCC |
Canonical SMILES |
CCOC1CCC(O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


